BenchChemオンラインストアへようこそ!

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea

Medicinal Chemistry Physicochemical Profiling Lead Optimization

A structurally minimal 1,3-diaryl urea core (MW 266.30, XLogP3 1.8, only 2 rotatable bonds) for systematic kinase SAR. The N-methylindole eliminates a donor site, modulating lipophilicity and metabolic stability vs. des-methyl analogs. Direct pyridin-2-yl urea linkage provides defined pharmacophoric geometry for ASK1, RAF, VEGFR, PDGFR inhibitor programs. Suitable as an analytical reference standard to validate bioactivity claims in public databases. Verify purity (HPLC/NMR) before use in diversification or assay panels.

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 941927-44-2
Cat. No. B2949678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea
CAS941927-44-2
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20)
InChIKeyNXDGDAJBEQTAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea (CAS 941927-44-2): Key Identifiers and Procurement Starting Point


1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea (CAS 941927-44-2) is a synthetic 1,3-diaryl urea derivative with a molecular formula of C₁₅H₁₄N₄O and a molecular weight of 266.30 g/mol [1]. Structurally, it features an N-methylindole moiety linked via a urea bridge to a pyridin-2-yl group. This compound belongs to a broader class of 1,3-diaryl substituted ureas that have been disclosed in the patent literature as modulators of kinase activity, with potential relevance to cancer, inflammatory, and metabolic disease research [2]. Its computed physicochemical properties (XLogP3-AA = 1.8, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, rotatable bond count = 2) position it within favorable drug-like chemical space for lead optimization programs [1].

Why Generic Substitution Fails for 1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea (941927-44-2)


Within the 1,3-diaryl urea chemotype, minor structural modifications can profoundly alter target selectivity, potency, and physicochemical properties [1]. The N-methyl substitution on the indole nitrogen distinguishes this compound from des-methyl analogs such as 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, eliminating a hydrogen bond donor site and modulating lipophilicity and metabolic stability [2]. Similarly, the direct attachment of the urea to the pyridin-2-yl position (rather than a pyridin-2-ylmethyl linker, as in CAS 899947-20-7) alters conformational flexibility and pharmacophoric geometry [3]. Comparisons across in-class pyridin-2-yl urea ASK1 inhibitors demonstrate that even single-atom changes—such as the presence or absence of a methylene spacer—can shift IC₅₀ values from low nanomolar to micromolar ranges [3]. Consequently, substituting this compound with a close analog without experimental verification risks invalidating structure-activity relationships and compromising the reproducibility of downstream biological assays.

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea (941927-44-2) Versus Closest Comparators


N-Methyl Indole Substitution Differentiates Target Compound from Des-Methyl Analog in Computed Lipophilicity and Hydrogen Bonding Profile

The N-methyl substitution on the indole ring of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea eliminates one hydrogen bond donor site relative to the des-methyl analog 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea (the indole NH). PubChem-computed properties for the target compound show a hydrogen bond donor count of 2 (the two urea NH groups) and an XLogP3-AA of 1.8 [1]. For the des-methyl analog, the additional indole NH donor would increase the hydrogen bond donor count to 3 and is expected to lower logP. This difference is structurally analogous to known SAR trends in the indole-urea kinase inhibitor class, where N-methylation of the indole consistently improves membrane permeability and reduces metabolic N-glucuronidation [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Direct Pyridin-2-yl Urea Linkage Provides Conformational Restraint Versus Methylene-Spaced Analogs

The target compound features a direct urea-N–pyridine bond (pyridin-2-yl urea), in contrast to the methylene-spaced analog 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 899947-20-7), which contains a –CH₂– linker between the urea nitrogen and the pyridine ring. This structural difference restricts the rotational degrees of freedom: the target compound has 2 rotatable bonds (PubChem computed), whereas the methylene analog has 3 [1]. In a recent study of pyridin-2-yl urea ASK1 kinase inhibitors, the direct pyridin-2-yl urea connectivity was essential for achieving an IC₅₀ of 1.55 ± 0.27 nM for the most potent analog (compound 2), with molecular docking and absolute binding free energy calculations confirming that this rigid urea-pyridine geometry enables a critical hydrogen-bond network within the kinase hinge region [2]. Introduction of a methylene spacer would be predicted to disrupt this binding mode.

Kinase Inhibitor Design Conformational Analysis Pharmacophore Modeling

Patent Landscape Positions Target Scaffold Within Broadly Claimed Kinase Inhibitor Chemotype

The 1,3-diaryl urea scaffold encompassing 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is explicitly covered under patent family AU2006204790B2, which claims compounds of Formula I where the urea bridge connects an indol-3-yl moiety to a pyridin-2-yl (or substituted variant) moiety as modulators of kinase activity [1]. This patent family, with filings dating to 2006–2007, describes these compounds as inhibitors of kinases including RAF, VEGFR, and PDGFR, and claims utility in cancer, inflammatory disorders, and other kinase-mediated diseases [1]. The specific substitution pattern of the target compound—N-methyl indole with unsubstituted pyridin-2-yl urea—represents one of the structurally minimal embodiments within the claimed Markush space. While no quantitative bioactivity data for this exact compound was located in the patent examples, structurally proximal analogs with modifications on the pyridine ring or indole position demonstrate kinase inhibitory activity, establishing the chemotype's biological relevance [1].

Kinase Drug Discovery Intellectual Property Patent Analysis

Critical Data Gap: No Verifiable Target-Specific Bioactivity Data for the Exact Compound (CAS 941927-44-2) Were Identified in the Public Domain

A systematic search of publicly accessible databases (PubChem, ChEMBL, BindingDB, PubMed) did not identify any primary research article or authoritative database entry reporting experimentally determined IC₅₀, Kᵢ, Kd, EC₅₀, or any other quantitative biological activity measurement for 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea (CAS 941927-44-2). Notably, BindingDB entries previously associated with this compound (BDBM50493380, CHEMBL2425469) were found to correspond to a structurally unrelated molecule (C₉H₁₀ClNO₃, SMILES: ONC(=O)CC(O)c1cccc(Cl)c1), confirmed via ChEMBL cross-reference [1]. This misattribution means any urease IC₅₀ data (e.g., Ki = 14 nM, IC₅₀ = 83 nM) circulating in secondary databases cannot be assigned to this compound [1]. In contrast, structurally related pyridin-2-yl urea analogs within the ASK1 inhibitor series have reported IC₅₀ values ranging from 1.55 nM to >10 µM, demonstrating that pharmacological activity in this chemotype is exquisitely sensitive to specific substitution patterns [2].

Data Integrity Procurement Due Diligence Assay Reproducibility

Recommended Application Scenarios for 1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea (941927-44-2)


Kinase Inhibitor Lead Optimization: Core Scaffold for Parallel SAR Exploration

The compound serves as a structurally minimal 1,3-diaryl urea core for systematic SAR studies targeting kinases such as ASK1, RAF, VEGFR, or PDGFR, as supported by the patent class [1]. Its direct pyridin-2-yl urea linkage and N-methylindole substitution provide a defined pharmacophoric geometry with only 2 rotatable bonds [2]. This scaffold rigidity, combined with the ability to introduce diversity at the pyridine ring positions (3-, 4-, 5-, or 6-substitution) and the indole ring (5- or 6-position), makes it suitable for generating focused compound libraries where each member can be tested against a kinase panel to establish substitution-dependent selectivity profiles [1]. Researchers should note that potency in this chemotype is highly dependent on specific substituents: the ASK1 inhibitor study demonstrated a >6,500-fold potency range across structurally related pyridin-2-yl ureas, emphasizing the value of systematic SAR around this core [3].

Computational Chemistry and Docking-Based Virtual Screening Campaigns

With a molecular weight of 266.30 Da, an XLogP3-AA of 1.8, and only 2 hydrogen bond donors and 2 hydrogen bond acceptors [2], this compound occupies favorable physicochemical space for computational hit identification. Its rigid core structure (2 rotatable bonds) reduces the conformational sampling burden in docking simulations, making it an efficient template for virtual screening or pharmacophore model generation targeting kinases with a hinge-region hydrogen-bonding motif complementary to the urea–pyridine system [3]. The compound's computed properties position it within lead-like chemical space (MW < 300, logP < 3, HBD ≤ 3, HBA ≤ 3), consistent with fragment-based or lead-oriented screening libraries [2].

Negative Control or Tool Compound for Urease Assay Artifact Investigations

Given the documented misattribution of urease inhibition data to incorrect chemical structures within the ChEMBL/BindingDB annotation chain [4], this compound can serve as an analytical reference standard for identifying and correcting database annotation errors. Procurement of this compound, followed by independent urease inhibition testing, would provide a definitive data point to either confirm or refute the bioactivity claims circulating in secondary databases. This application is particularly valuable for research groups conducting meta-analyses of urease inhibitor chemotypes, where data provenance is a critical quality parameter [4].

Synthetic Intermediate for Diversification Toward Patent-Exemplified Kinase Inhibitors

The urea functionality provides a synthetic handle for further derivatization, including N-alkylation or N-acylation at either urea nitrogen, or metal-catalyzed cross-coupling at the pyridine ring. The patent literature covering this chemotype [1] describes numerous elaborated analogs (e.g., pyridin-4-ylmethyl-substituted indoles, trifluoromethylphenyl ureas) derived from similar starting materials. Researchers aiming to access patent-exemplified chemical space can use this compound as a late-stage diversification intermediate, provided purity is verified by HPLC and NMR prior to use in multi-step synthetic sequences.

Quote Request

Request a Quote for 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.